molecular formula C6H6FN3O3 B237237 10,11-Dihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,9,10,11,12,13-tetradecahydropicene-4a-carboxylic acid CAS No. 129058-60-2

10,11-Dihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,9,10,11,12,13-tetradecahydropicene-4a-carboxylic acid

Cat. No. B237237
CAS RN: 129058-60-2
M. Wt: 456.7 g/mol
InChI Key: WLYRQWGKOGSNCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10,11-Dihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,9,10,11,12,13-tetradecahydropicene-4a-carboxylic acid (DHPTC) is a synthetic derivative of the natural product picene. DHPTC has been synthesized and studied due to its potential applications in scientific research.

Scientific Research Applications

Hydrogen Bonding Properties

  • The title compound, (+)-10,13-dioxo-2α,4aβ,6aα,6bβ,9,9,12aβ-hepta­methyl-1,2,3,4,4a,5,6,6a,6b,7,8,8aα,9,10,11,12,12a,12bα,13,14bα-eicosa­hydro­picene-2β-carboxylic acid, aggregates through carboxyl-to-ketone hydrogen-bonding, forming chains that extend in a specific direction. This indicates potential applications in molecular assembly and crystal engineering due to its unique hydrogen bonding characteristics (Thompson, Lalancette, & Kikolski, 2006).

Synthesis and Molecular Structure

  • A study on the synthesis of 7,10-dihydroxy-8(E)-octadecenoic acid describes a complex synthesis process involving multiple steps and reactions. This research can provide insights into the synthesis of similar complex molecules (Mhaskar & Subbarao, 1993).

Molecular Modeling and Anti-Cataract Potential

  • Asiatic acid derivatives, such as 9- (methoxymethyl)-1,2,6a, 6b, 9,12a-hexamethyl-10,11-dioxo-1,2,3,4,4a,5,6,6a, 6b,7,8,8a, 9,10,11,12,12a, 12b,13,14b-icosahydropicene-4a carboxylic acid, have been studied for their potential as anti-cataract agents. This suggests potential therapeutic applications in ophthalmology (Fadila & Sanjaya, 2021).

Pharmaceutical Applications

  • Research on organotin(IV) complexes constructed from similar compounds indicates potential in antibacterial and antitumor activities, hinting at possible applications in developing new drugs (Wu et al., 2009).

Chemical Synthesis and Structural Analysis

  • Studies on synthetic ionophores and polyether carboxylic acids, involving similar molecular structures, suggest applications in ion transport and extraction, which could be relevant in biochemistry and material science (Yamaguchi et al., 1988).

Crystal Structure and Chemical Reactions

  • Investigations into the crystal structure and reactions of compounds like 5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradeca-n-acetic acid dihydroperchlorate provide insights into the structural dynamics and reactivity of such complex molecules (Chuiko et al., 1992).

properties

CAS RN

129058-60-2

Molecular Formula

C6H6FN3O3

Molecular Weight

456.7 g/mol

IUPAC Name

10,11-dihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,9,10,11,12,13-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C29H44O4/c1-16-9-12-29(25(32)33)14-13-27(5)20(23(29)17(16)2)7-8-22-26(4)15-21(30)24(31)18(3)19(26)10-11-28(22,27)6/h7,16,18-19,21-22,24,30-31H,8-15H2,1-6H3,(H,32,33)

InChI Key

WLYRQWGKOGSNCG-UHFFFAOYSA-N

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5C)O)O)C)C)C2=C1C)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5C)O)O)C)C)C2=C1C)C)C(=O)O

synonyms

2,3-dihydroxy-23-norursa-12,18-dien-28-oic acid
2,3-dihydroxy-24-norursa-12,18-dien-28-oic acid
goreishic acid II
goreishic acid III

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10,11-Dihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,9,10,11,12,13-tetradecahydropicene-4a-carboxylic acid
Reactant of Route 2
10,11-Dihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,9,10,11,12,13-tetradecahydropicene-4a-carboxylic acid
Reactant of Route 3
10,11-Dihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,9,10,11,12,13-tetradecahydropicene-4a-carboxylic acid
Reactant of Route 4
10,11-Dihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,9,10,11,12,13-tetradecahydropicene-4a-carboxylic acid
Reactant of Route 5
10,11-Dihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,9,10,11,12,13-tetradecahydropicene-4a-carboxylic acid
Reactant of Route 6
10,11-Dihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,9,10,11,12,13-tetradecahydropicene-4a-carboxylic acid

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